molecular formula C24H24N4O2 B2510363 1-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carbonyl]-4-phenylpiperidine-4-carbonitrile CAS No. 1796919-07-7

1-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carbonyl]-4-phenylpiperidine-4-carbonitrile

Cat. No.: B2510363
CAS No.: 1796919-07-7
M. Wt: 400.482
InChI Key: AVYOJVCRMMCNIP-UHFFFAOYSA-N
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Description

1-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carbonyl]-4-phenylpiperidine-4-carbonitrile is a complex organic compound that features a benzoxazole ring, a pyrrolidine ring, and a piperidine ring

Chemical Reactions Analysis

Types of Reactions

1-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carbonyl]-4-phenylpiperidine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or ethanol, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of 1-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carbonyl]-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent forces, leading to modulation of their activity . The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carbonyl]-4-phenylpiperidine-4-carbonitrile is unique due to its combination of three distinct ring systems (benzoxazole, pyrrolidine, and piperidine) and the presence of both carbonyl and nitrile functionalities.

Properties

IUPAC Name

1-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carbonyl]-4-phenylpiperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c25-17-24(18-7-2-1-3-8-18)12-15-27(16-13-24)22(29)20-10-6-14-28(20)23-26-19-9-4-5-11-21(19)30-23/h1-5,7-9,11,20H,6,10,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYOJVCRMMCNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)N4CCC(CC4)(C#N)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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